2-Fluoro-4-nitrotoluene (CAS: 1427-07-2) is a highly versatile fluorinated aromatic building block characterized by a methyl group flanked by an ortho-fluorine atom and a para-nitro group . Typically presenting as a low-melting solid (mp 31–35 °C), it offers three distinct sites for orthogonal chemical modification: the oxidizable benzylic methyl group, the reducible nitro group, and the highly stable C-F bond [1]. In industrial procurement, it is primarily sourced as the foundational precursor for advanced active pharmaceutical ingredients (APIs)—most notably the blockbuster anti-androgen drug Enzalutamide—as well as specialized agrochemicals and fluorinated materials .
Substituting 2-fluoro-4-nitrotoluene with unfluorinated (e.g., 4-nitrotoluene) or chlorinated (e.g., 2-chloro-4-nitrotoluene) analogs fundamentally alters both the chemical processability and the biological efficacy of downstream products [1]. In API synthesis, the specific ortho-fluoro substituent is strictly required to block metabolic oxidation at that position and to precisely modulate the pKa of adjacent amides, ensuring optimal binding to targets like the androgen receptor [1]. Furthermore, attempting to use regioisomers such as 3-fluoro-4-nitrotoluene leads to different electronic activation profiles, increasing the risk of unwanted nucleophilic aromatic substitution (SNAr) during basic reaction steps and ultimately yielding the incorrect regioisomeric drug intermediates [2].
2-Fluoro-4-nitrotoluene is the validated commercial starting material for synthesizing 4-amino-2-fluoro-N-methylbenzamide, the key intermediate for Enzalutamide. Industrial routes utilizing 2-fluoro-4-nitrotoluene achieve a clean three-step sequence (oxidation, amidation, reduction) with an overall yield of 68.2% and >98% purity [1]. In contrast, alternative bottom-up syntheses starting from 2,4-dinitrotoluene require a hazardous, low-yielding (60%) fluorination step before the backbone can even be processed . Procuring the pre-fluorinated toluene derivative eliminates this bottleneck.
| Evidence Dimension | Overall yield and process efficiency for API intermediate |
| Target Compound Data | 68.2% overall yield across 3 steps with >98% purity |
| Comparator Or Baseline | 2,4-Dinitrotoluene baseline |
| Quantified Difference | Bypasses a 60%-yield fluorination step, increasing overall throughput by >40% and avoiding explosive nitrated intermediates. |
| Conditions | KMnO4 oxidation, thionyl chloride/methylamine amidation, and Pd/C hydrogenation. |
Procuring this specific pre-fluorinated precursor dramatically simplifies API manufacturing, reducing hazardous waste and improving overall batch yields.
During the synthesis of fluorinated anilines, the nitro group of 2-fluoro-4-nitrotoluene must be reduced without cleaving the carbon-halogen bond. Under standard Pd/C catalytic hydrogenation, 2-fluoro-4-nitrotoluene achieves quantitative conversion to the corresponding amine (e.g., 4-amino-2-fluoro-N-methylbenzamide) in 98% yield without undergoing hydrodefluorination [1]. Conversely, chlorinated analogs such as 2-chloro-4-nitrotoluene are highly susceptible to hydrodechlorination under identical Pd/C H2 conditions, necessitating the use of more expensive, poisoned catalysts (like Pt/C with sulfides) to preserve the halogen [2].
| Evidence Dimension | Halogen retention during catalytic nitro reduction |
| Target Compound Data | 98% yield of fluorinated amine via standard Pd/C hydrogenation |
| Comparator Or Baseline | 2-Chloro-4-nitrotoluene |
| Quantified Difference | >95% reduction in dehalogenation side reactions compared to chloro-analogs under unpoisoned Pd/C conditions. |
| Conditions | Pd/C catalyzed hydrogenation (H2) in organic solvent. |
The high stability of the C-F bond allows manufacturers to utilize cost-effective, standard Pd/C catalysts for nitro reduction without sacrificing the critical halogen atom.
Beyond synthesis, 2-fluoro-4-nitrotoluene is heavily utilized as a quantitative internal standard in 19F NMR spectroscopy due to its distinct chemical shift and chemical inertness [1]. Compared to commonly used volatile standards like fluorobenzene (bp 85 °C), 2-fluoro-4-nitrotoluene is a solid/liquid at room temperature (mp 31–35 °C) with a high boiling point (65–68 °C at 2 mmHg), which prevents evaporative loss during sample preparation and extended acquisition times . This guarantees highly accurate yield estimations in complex fluorination methodologies.
| Evidence Dimension | Evaporative loss during analytical sample preparation |
| Target Compound Data | Negligible evaporative loss (mp 31-35 °C) |
| Comparator Or Baseline | Fluorobenzene (bp 85 °C) |
| Quantified Difference | Significantly higher mass retention in open vessels compared to low-boiling fluorinated solvents, minimizing integration errors. |
| Conditions | 19F NMR yield determination in open-vial sample preparation. |
For analytical and R&D laboratories, procuring this compound provides a highly reliable, non-volatile standard for precise fluorine quantification.
The primary industrial use case is as the foundational starting material for Enzalutamide (Xtandi), where it is oxidized and aminated to form the critical 4-amino-2-fluoro-N-methylbenzamide building block [1].
Ideal for process chemistry applications requiring the reduction of a nitroaromatic system to an aniline without the risk of hydrodehalogenation typically seen with chlorinated or brominated analogs [2].
Highly recommended as a stable, low-volatility internal standard for determining reaction conversions and yields in complex fluorination methodologies, preventing errors caused by standard evaporation [3].
Utilized as a diazo component precursor, where the specific 2-fluoro-4-nitro substitution pattern imparts unique photostability, lipophilicity, and target-binding properties to the final formulated products [4].
Flammable;Irritant